2-(Tert-butoxy)acetonitrile
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for 2-(tert-butoxy)acetonitrile is This compound , reflecting its structure as a nitrile derivative with a tert-butoxy substituent. The compound’s structural formula is CH₃C(CH₃)₂-O-CH₂-C≡N , which illustrates the tertiary butyl group (–C(CH₃)₃) ether-linked to a methylene group (–CH₂–) adjacent to a nitrile (–C≡N). This nomenclature adheres to IUPAC rules, where the longest carbon chain containing the nitrile group is prioritized, and substituents are named as prefixes in alphabetical order.
The structural formula can be represented in linear form as:
N≡C–CH₂–O–C(CH₃)₃ .
Alternative Nomenclature and Common Synonyms
This compound is documented under multiple synonyms across chemical databases and commercial catalogs. These include:
- tert-Butoxyacetonitrile
- 2-(1,1-Dimethylethoxy)acetonitrile
- tert-Butyl cyanomethyl ether
- 2-(tert-Butoxy)ethanenitrile
The compound is also referenced by its abbreviated form t-Bu-O-CH₂-CN in synthetic chemistry literature. These synonyms arise from variations in substituent naming conventions and historical usage in industrial contexts.
CAS Registry Number and Regulatory Identifiers
The CAS Registry Number for this compound is 59463-51-3 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise chemical tracking. Regulatory and commercial identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD11196945 | |
| PubChem CID | 12286866 | |
| EC Number | Not assigned | – |
The absence of an EC (European Community) number indicates that this compound is not currently listed under the European Chemical Agency’s (ECHA) regulatory framework for hazardous substances. Commercial suppliers, such as Sigma-Aldrich and Enamine, catalog the compound using vendor-specific SKUs (e.g., ENA410542942-100MG).
Table 1: Key Identifiers for this compound
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | Not reported |
| Physical State | Liquid at room temperature |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSWZJDAMTZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-51-3 | |
| Record name | 2-(tert-butoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tert-butoxy)acetonitrile can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets industrial standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted nitriles depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Solvent in Organic Reactions
- 2-(Tert-butoxy)acetonitrile is utilized as a solvent in diverse organic reactions. Its polarity and ability to dissolve a wide range of compounds make it suitable for reactions that require a stable medium. For example, it can facilitate nucleophilic substitutions and other transformations in organic chemistry .
-
Intermediate in Synthesis
- The compound acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is involved in the preparation of certain nitriles and carboxylic acids, which are crucial for producing active pharmaceutical ingredients (APIs) . Its role as an intermediate enhances the efficiency of synthetic pathways, allowing for higher yields and reduced reaction times.
-
Pharmaceutical Applications
- In the pharmaceutical industry, this compound has been explored for its potential in developing new drugs. Its derivatives may exhibit biological activity, making them candidates for further research into therapeutic applications. The compound's structure allows for modifications that can lead to enhanced efficacy or reduced side effects in drug formulations .
-
Agricultural Use
- The compound has shown promise in agricultural applications, particularly as a precursor for developing novel pesticides and herbicides. Its derivatives can be designed to target specific pests while minimizing environmental impact. Research indicates that certain formulations based on this compound exhibit effective pest control properties without cross-resistance issues, making them valuable in sustainable agriculture practices .
Case Studies and Research Findings
A detailed examination of case studies highlights the practical applications of this compound:
-
Case Study 1: Synthesis of Active Ingredients
- Researchers utilized this compound as an intermediate to synthesize a new class of insecticides. The study demonstrated that modifications to the tert-butoxy group significantly improved the insecticidal activity against common agricultural pests. The results indicated a reduction in application rates while maintaining effectiveness, showcasing the compound's potential for environmentally friendly pest management solutions .
-
Case Study 2: Drug Development
- A pharmaceutical study investigated the use of this compound derivatives in developing anti-inflammatory drugs. The findings revealed that specific modifications led to compounds with enhanced bioavailability and reduced toxicity compared to existing treatments. This case underscores the importance of such intermediates in drug discovery processes .
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound without the tert-butoxy group.
tert-Butyl cyanide: Similar structure but with a different functional group arrangement.
tert-Butyl acetate: Contains a tert-butyl group but with an ester functional group instead of a nitrile.
Uniqueness
2-(Tert-butoxy)acetonitrile is unique due to the presence of both the tert-butoxy and nitrile groups, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
2-(Tert-butoxy)acetonitrile is a compound that has garnered interest in the field of organic synthesis and biological research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₇H₁₅NO
- CAS Number: 141-78-6
The synthesis of this compound typically involves the reaction of tert-butanol with acetonitrile under acidic conditions. The resulting compound is characterized by its tert-butoxy group, which enhances its reactivity and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The tert-butoxy group can participate in hydrogen bonding, which may influence the compound's binding affinity to enzymes or receptors. This interaction can modulate enzymatic activity and lead to various biological effects.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications as an antibacterial agent. -
Cytotoxicity Assays:
In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, indicating its potential as a chemotherapeutic agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways. -
Neuroprotective Effects:
Research has suggested that this compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes, highlighting its potential for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects such as reproductive toxicity and developmental issues in animal models. Further studies are necessary to establish safe dosage levels for potential therapeutic applications.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing 2-(tert-butoxy)acetonitrile, and how can reaction yields be optimized?
The synthesis of this compound typically involves nucleophilic substitution or radical-mediated pathways. For example, in a metal-free cyanomethylation reaction, tert-butoxy radicals abstract hydrogen from acetonitrile to generate a cyanomethyl radical, which reacts with tert-butoxy or benzoate radicals to form intermediates . To optimize yields:
- Use anhydrous acetonitrile as the solvent to minimize side reactions.
- Purify crude products via silica gel column chromatography (e.g., CH₂Cl₂/MeOH = 9:1) to isolate the target compound .
- Monitor reaction progress using TLC or LC-MS to adjust stoichiometry and reaction time.
What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage: Keep the compound in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated area .
- Spill management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous solutions with pH < 6 to prevent decomposition .
How can this compound be purified, and what analytical methods validate its purity?
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization from tert-butyl methyl ether .
- Purity validation:
Advanced Research Questions
What mechanistic insights explain the role of this compound in metal-free radical reactions?
In radical-mediated cyanomethylation, the tert-butoxy radical abstracts a hydrogen atom from acetonitrile, generating a cyanomethyl radical. This intermediate attacks electrophilic substrates (e.g., alkenes) to form C–C bonds. The absence of metal catalysts simplifies purification but requires strict control of radical initiation (e.g., using light or thermal activation) . Competing pathways (e.g., tert-butoxy vs. benzoate radical coupling) may lead to byproducts, necessitating kinetic studies to optimize selectivity .
How does the stability of this compound vary under different pH and solvent conditions?
- pH sensitivity: The compound is stable in neutral or slightly basic conditions but hydrolyzes in acidic environments (pH < 6), releasing toxic HCN .
- Solvent compatibility: It is soluble in polar aprotic solvents (e.g., acetonitrile, THF) but insoluble in water or alcohols. Avoid prolonged exposure to moisture to prevent decomposition .
What advanced applications exist for this compound in protecting group chemistry?
The tert-butoxy group acts as a transient protecting group for amines or alcohols. For example:
- Boc protection: React with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile to introduce Boc groups under mild conditions .
- Deprotection: Use TFA or HCl in dioxane to cleave the tert-butoxy group, enabling subsequent functionalization in peptide synthesis .
How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction outcomes (e.g., yield variability) often arise from:
- Radical initiation methods: Compare thermal vs. photolytic activation to identify optimal conditions .
- Substrate electronic effects: Conduct Hammett studies to correlate substituent effects with reaction rates .
- Byproduct analysis: Use GC-MS or HRMS to detect trace intermediates (e.g., benzoate adducts) and refine mechanistic models .
What computational or spectroscopic tools are recommended for studying this compound’s electronic properties?
- DFT calculations: Model the radical intermediates’ spin density distribution to predict regioselectivity .
- IR spectroscopy: Identify ν(C≡N) stretches (~2250 cm⁻¹) to assess electronic perturbations in different solvents .
- X-ray crystallography: Resolve crystal structures to confirm bond angles and steric effects of the tert-butoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
